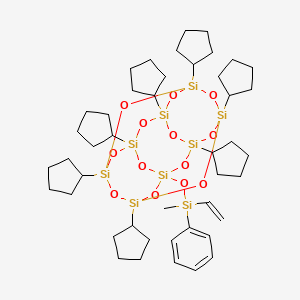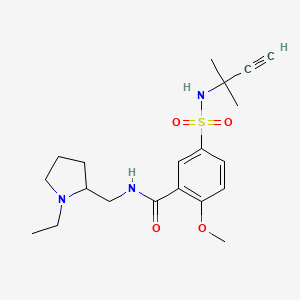
PSS-METHYLPHENYLVINYLSILYLOXY-HEPTACYCL&
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PSS-METHYLPHENYLVINYLSILYLOXY-HEPTACYCL& is a complex organosilicon compound. It features a unique structure with multiple cyclopentyl and dodecaoxa groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of PSS-METHYLPHENYLVINYLSILYLOXY-HEPTACYCL& involves multiple steps. The synthetic route typically starts with the preparation of the heptacyclopentyl and dodecaoxa intermediates, followed by their coupling with the phenylsilane moiety. Reaction conditions often include the use of solvents like ether and catalysts to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
PSS-METHYLPHENYLVINYLSILYLOXY-HEPTACYCL& undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
PSS-METHYLPHENYLVINYLSILYLOXY-HEPTACYCL& has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the development of high-performance coatings and adhesives.
Wirkmechanismus
The mechanism of action of PSS-METHYLPHENYLVINYLSILYLOXY-HEPTACYCL& involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
PSS-METHYLPHENYLVINYLSILYLOXY-HEPTACYCL& can be compared with other similar compounds such as:
Phenanthrene derivatives: These compounds share structural similarities but differ in their functional groups and reactivity.
Cycloalkanes: While cycloalkanes have simpler structures, they exhibit similar reactivity patterns in certain chemical reactions.
Eigenschaften
CAS-Nummer |
312693-48-4 |
|---|---|
Molekularformel |
C44H74O13Si9 |
Molekulargewicht |
1063.8 g/mol |
IUPAC-Name |
ethenyl-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy]-methyl-phenylsilane |
InChI |
InChI=1S/C44H74O13Si9/c1-3-58(2,37-21-5-4-6-22-37)45-66-55-63(42-31-15-16-32-42)49-60(39-25-9-10-26-39)46-59(38-23-7-8-24-38)47-61(51-63,40-27-11-12-28-40)53-65(57-66,44-35-19-20-36-44)54-62(48-59,41-29-13-14-30-41)52-64(50-60,56-66)43-33-17-18-34-43/h3-6,21-22,38-44H,1,7-20,23-36H2,2H3 |
InChI-Schlüssel |
SPXNPTBFZARTRX-UHFFFAOYSA-N |
SMILES |
C[Si](C=C)(C1=CC=CC=C1)O[Si]23O[Si]4(O[Si]5(O[Si]6(O[Si](O4)(O[Si](O2)(O[Si](O6)(O[Si](O5)(O3)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)C1CCCC1 |
Kanonische SMILES |
C[Si](C=C)(C1=CC=CC=C1)O[Si]23O[Si]4(O[Si]5(O[Si]6(O[Si](O4)(O[Si](O2)(O[Si](O6)(O[Si](O5)(O3)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Benzo[1,3]dioxol-5-yl-4-phenyl-butylamine](/img/structure/B1622939.png)

![[3-(2-Methylphenoxy)phenyl]sulfonyl chloride](/img/structure/B1622941.png)



